molecular formula C11H16N2O B13060107 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B13060107
M. Wt: 192.26 g/mol
InChI Key: VZVOMKZWBYHONL-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a chemical compound with a molecular formula of C11H16N2O. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and N-methylamine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and N-methylamine to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent like sodium borohydride to form the tetrahydroquinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Reduced tetrahydroquinoline derivatives

    Substitution: Functionalized tetrahydroquinoline derivatives

Scientific Research Applications

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
  • 4-methyl-5,6,7,8-tetrahydroquinoline
  • N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine

Uniqueness

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of the methoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

InChI

InChI=1S/C11H16N2O/c1-12-9-5-3-4-8-10(14-2)6-7-13-11(8)9/h6-7,9,12H,3-5H2,1-2H3

InChI Key

VZVOMKZWBYHONL-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C(C=CN=C12)OC

Origin of Product

United States

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